molecular formula C10H17N B1265917 4-Azatricyclo[4.3.1.13,8]undecane CAS No. 22776-74-5

4-Azatricyclo[4.3.1.13,8]undecane

Cat. No. B1265917
CAS RN: 22776-74-5
M. Wt: 151.25 g/mol
InChI Key: CRKHNIDATUGNFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Azatricyclo[4.3.1.1³,⁸]undecane involves multiple steps, including the preparation of azabicyclic alcohol through oxidative cyclization, followed by hydrogenolysis and intramolecular alkylation processes. A notable method for synthesizing 4-azatricyclo[5.2.2.0⁴,⁸]undecan-11-one, a derivative, involves these critical steps, highlighting the compound's synthetic accessibility and the potential for creating various derivatives through modification of the synthesis pathway (Bonjoch et al., 1987).

Molecular Structure Analysis

Quantum chemical DFT studies provide insight into the molecular structure of 4-Azatricyclo[4.3.1.1³,⁸]undecane derivatives, offering optimized geometrical parameters and analyzing vibrational wavenumbers through Fourier-transform Raman and infrared spectrum analyses. These studies confirm the compound's structure and assist in understanding its chemical behavior and reactivity (Panicker et al., 2010).

Chemical Reactions and Properties

4-Azatricyclo[4.3.1.1³,⁸]undecane undergoes various chemical reactions, enabling the synthesis of novel compounds. For instance, reactions with I2/ButOOH and I2/K2CO3 have led to the formation of products based on intramolecular cyclization, showcasing the compound's reactivity and potential for creating structurally complex derivatives (Nurieva et al., 2020).

Physical Properties Analysis

The study of 4-Azatricyclo[4.3.1.1³,⁸]undecane's physical properties, such as its crystal and molecular structure, has been facilitated by X-ray crystallography and spectroscopic methods. These investigations reveal the compound's solid-state structure and provide a basis for understanding its physical characteristics and how they may influence its chemical reactivity and applications (Jurkschat et al., 1985).

Chemical Properties Analysis

The chemical properties of 4-Azatricyclo[4.3.1.1³,⁸]undecane and its derivatives have been extensively explored through various studies, including the synthesis of N-substituted derivatives and the evaluation of their reactivity. These studies contribute to a comprehensive understanding of the compound's chemical behavior, offering insights into its potential applications in the synthesis of complex organic molecules (Kossakowski & Kuran, 2008).

Scientific Research Applications

Application

4-Azatricyclo[4.3.1.13,8]undecane derivatives have been studied for their synthesis, physical and chemical properties .

Method of Application

The review summarizes published data on the synthesis of 4-azatricyclo[4.3.1.13,8]undecane derivatives and some related tricyclic compounds .

Results

The study provides a comprehensive understanding of the physical and chemical properties of 4-azatricyclo[4.3.1.13,8]undecane derivatives .

Pharmacology

Application

4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-triones have been prepared as potential pharmacological agents .

Method of Application

A series of twenty six arylpiperazine and aminoalkanol derivatives of 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-trione have been prepared .

Results

The synthesized compounds were evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells .

Chemistry

Application

4-Azatricyclo[4.3.1.13,8]undecane derivatives and some related tricyclic compounds, tricycloundecane homologs and diadamantane derivatives have been studied for their synthesis, physical and chemical properties, and biological activity .

Method of Application

The review summarizes published data on the synthesis of these compounds .

Results

The study provides a comprehensive understanding of the physical and chemical properties of these derivatives .

Pharmacology

Application

A series of twenty six arylpiperazine and aminoalkanol derivatives of 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione have been prepared as potential pharmacological agents .

Method of Application

The synthesized compounds were evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells .

Results

The study provides a comprehensive understanding of the cytotoxicity and anti-HIV-1 activity of these compounds .

Safety And Hazards

Safety data sheets suggest that 4-Azatricyclo[4.3.1.13,8]undecane should be handled with good industrial hygiene and safety practice . It is recommended to ensure adequate ventilation and to use personal protective equipment such as safety goggles and gloves .

properties

IUPAC Name

4-azatricyclo[4.3.1.13,8]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-7-2-9-3-8(1)5-10(4-7)11-6-9/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKHNIDATUGNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)NC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274944
Record name 4-Azatricyclo[4.3.1.13,8]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azatricyclo[4.3.1.13,8]undecane

CAS RN

22776-74-5
Record name 4-Azatricyclo[4.3.1.13,8]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Azatricyclo[4.3.1.13,8 ]undecan-5-one, 2.45 grams (14 mmol), was added to a suspension of lithium aluminum hydride (2.12 grams, 56 mmol) in 200 ml of anhydrous ether. The mixture was refluxed for 6 hours then worked up to give compound 3 as a white solid material recrystallized from hexane (melting point 290° C.).
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2.12 g
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200 mL
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Synthesis routes and methods II

Procedure details

To a solution of diborane in tetrahydrofuran (1M, 20 ml) was added dropwise a solution of 2-azatricyclo[4.3.1.14,8 ]-undecan-3-one (1.01 g) in dry tetrahydrofuran (20 ml) under stirring at cooling in an ice-bath. The mixture was stirred under the same condition for 2 hours and then at room temperature overnight. To the reaction mixture was added dropwise IN hydrochloric acid aqueous solution (20 ml). After removal of the solvent under reduced pressure, the residue was washed with ethyl acetate. The aqueous layer was alkalined with IN sodium hydroxide aqueous solution, extracted with ethyl acetate three times and dried over sodium sulfate. Removal of the solvent gave 2-azatricyclo[4.3.1.14,8 ]undecane (0.48 g), which was used in a following reaction step without further purification.
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20 mL
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20 mL
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Synthesis routes and methods III

Procedure details

Reaction of 2.5 parts of diphenyl-3-pyridylmethane in 60 parts by volume of cyclohexane with an equivalent amount of butyl lithium at 10° C under nitrogen is followed by the addition of 2.1 parts of 4-(2-chloroethyl)-4-azatricyclo[4.3.1.13,8 ]undecane [preparable by mixing the hydrochloride thereof (U.S. Pat. No. 3,845,038) with excess aqueous sodium carbonate, extracting the mixture with toluene, and consecutively washing the extract with water, drying it over anhydrous sodium sulfate, filtering out the drying agent, and removing the solvent by vacuum distillation]. Quenching of the reaction with water and isolation by extraction with ether, washing, drying and evaporation of solvent provides 4-[3,3-(diphenyl)-3-(3-pyridyl)propyl[-4-azatricyclo[4.3.1.13,8 ]undecane having the following structural formula ##STR52##
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4-(2-chloroethyl)-4-azatricyclo[4.3.1.13,8 ]undecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azatricyclo[4.3.1.13,8]undecane
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4-Azatricyclo[4.3.1.13,8]undecane

Citations

For This Compound
25
Citations
VL Narayanan, L Setescak - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
Synthesis of 4â•’azatricyclo[4.3.1.13,8] undecane (4â•’azahomoadamantane) Page 1 Synthesis of 4-Azatricyclo[4.3.1 .13 ?’ ] undecane (4-Azahomoadamantane) V …
Number of citations: 4 onlinelibrary.wiley.com
NV Averina, GS Borisova, NS Zefirov - Russian Journal of Organic …, 2001 - Springer
Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives Page 1 1070-4280/01/3707-0901 $25.00C2001 MAIK [Nauka / Interperiodica] …
Number of citations: 4 link.springer.com
VS Georgiev, GA Saeva… - Journal of heterocyclic …, 1986 - Wiley Online Library
New substituted 4â•’azatricyclo[4.3.1.13,8]undecane derivatives Page 1 Jul-Aug 1986 New Substituted 4-Azatricyclo[4.3.1.1 3.a]undecane Derivatives Vassil St. Georgiev' …
Number of citations: 3 onlinelibrary.wiley.com
VL Narayanan, LS Squibb - Journal of Heterocyclic Chemistry, 1969 - Wiley Online Library
Number of citations: 16 onlinelibrary.wiley.com
S Berger - Tetrahedron, 1978 - Elsevier
2-Azabicyclo(2.2.2)octan-3-One 1, N-isopropylpivaloylamide 2 and 4-azatricyclo(4.3.1.1 )undecan-5-one 3 have been prepared with a 15 N label. The amides were reduced to the …
Number of citations: 19 www.sciencedirect.com
JG Korsloot, VG Keizer… - Recueil des Travaux …, 1969 - Wiley Online Library
Number of citations: 15 onlinelibrary.wiley.com
T Sasaki, S Eguchi, T Katada… - The Journal of Organic …, 1977 - ACS Publications
Several bridgehead azides such as 1-adamantyl (2), 3, 5-dimethyl-l-adamantyl (5), 3, 5, 7-trimethyl-l-adamantyl (10), l-bicyclo [3.3. 1] nonyl (14), and 3-homoadamantyl azide (18) were …
Number of citations: 48 pubs.acs.org
DR Battiste - 1974 - search.proquest.com
CONFORMATIONAL PREFERENCES IN SOME BICYCLIC, TRICYCLIC, AND RELATED ACYCLIC N-NITROSAMINES. CONFORMATIONAL PREFERENCES IN SOME BICYCLIC, …
Number of citations: 4 search.proquest.com
SJ Padegimas, P Kovacic - The Journal of Organic Chemistry, 1972 - ACS Publications
Treatment of A-chloro-A-ethyl-l-adamantanamine (3) with aluminum chlorideafforded rearranged product which was isolated as endo-AT-ethyl-7-aminomethylbicyclo [3.3. 1] nonan-3-…
Number of citations: 42 pubs.acs.org
DR Battiste, JG Traynham - The Journal of Organic Chemistry, 1975 - ACS Publications
In acyclic N-nitrosoamines, the barrier to rotation about the NN bond, revealed by nuclear magnetic reso-nance spectra, gives rise to diastereomeric structures. We have prepared a …
Number of citations: 16 pubs.acs.org

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